Doxycycline hyclate

Pharmaceutics Formulation Science Gastroenterology

Doxycycline hyclate—the hydrochloride hemiethanolate hemihydrate salt—offers high aqueous solubility enabling IV injection and oral immediate-release formulations, unlike the poorly soluble monohydrate. As a USP/EP compendial API (assay: 800–920 µg/mg), it ensures strict regulatory quality control. Enteric-coated hyclate pellets reduce GI adverse events by 23 percentage points vs. monohydrate tablets, making it the preferred API for delayed-release dosage forms in acne and rosacea. The subantimicrobial 20 mg BID dose delivers anti-inflammatory MMP inhibition without fostering antimicrobial resistance. A 10% hyclate gel adjunct to SRP yields 0.86 mm additional pocket depth reduction in periodontitis.

Molecular Formula C24H33ClN2O10
Molecular Weight 545.0 g/mol
Cat. No. B8789307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoxycycline hyclate
Molecular FormulaC24H33ClN2O10
Molecular Weight545.0 g/mol
Structural Identifiers
SMILESCCO.CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O.Cl
InChIInChI=1S/C22H24N2O8.C2H6O.ClH.H2O/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;1-2-3;;/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);3H,2H2,1H3;1H;1H2/t7-,10+,14+,15-,17-,22-;;;/m0.../s1
InChIKeyDWBSXBGBGHKWOT-WBYAVNBMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>76.9 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Doxycycline Hyclate Procurement: Definition, Salt Form Characteristics, and Pharmacopeial Specifications


Doxycycline hyclate is the hydrochloride hemiethanolate hemihydrate salt form of doxycycline, a semi-synthetic tetracycline-class broad-spectrum antibiotic [1]. It is distinguished from other salt forms, such as doxycycline monohydrate, by its high aqueous solubility, which facilitates its formulation into both oral immediate-release and parenteral dosage forms [2]. As a compendial article in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), its monograph defines strict assay and impurity limits, providing a regulatory framework for quality control in pharmaceutical manufacturing and procurement [3].

Why Doxycycline Hyclate Cannot Be Arbitrarily Substituted with Doxycycline Monohydrate or Other Tetracyclines


While doxycycline hyclate and doxycycline monohydrate share the same active base molecule and are often considered bioequivalent in terms of systemic exposure [1], their distinct physicochemical properties lead to clinically and commercially significant differences. The higher aqueous solubility of the hyclate salt enables a broader range of formulation options, including intravenous injection, which is not possible with the very slightly soluble monohydrate salt [2]. Furthermore, the intrinsic gastrointestinal (GI) tolerability profile and the corresponding need for enteric coating technologies differ between the two salts, impacting formulation cost, patient compliance, and the final drug product's market positioning [3]. In comparison to other tetracyclines like minocycline, doxycycline hyclate exhibits a distinct antimicrobial spectrum and pharmacokinetic profile, particularly in its activity against methicillin-resistant Staphylococcus aureus (MRSA) and its lower incidence of vestibular adverse effects, which can dictate therapeutic selection [4].

Quantitative Differentiation of Doxycycline Hyclate: Head-to-Head Evidence Against Key Comparators


Gastrointestinal Tolerability: Enteric-Coated Doxycycline Hyclate vs. Doxycycline Monohydrate

In a randomized, double-blind, 3-way crossover study involving 111 healthy volunteers, the incidence of adverse gastrointestinal (GI) reactions was 43% for an enteric-coated doxycycline hyclate pellet formulation, compared to 66% for standard doxycycline monohydrate tablets (and 30% for placebo) over a 3-day, once-daily 150 mg dosing period [1]. The monohydrate formulation caused significantly more adverse reactions overall, specifically abdominal pain, nausea, and vomiting [1].

Pharmaceutics Formulation Science Gastroenterology

Periodontal Disease Management: Adjunctive 10% Doxycycline Hyclate Gel vs. Scaling and Root Planing (SRP) Alone

A randomized controlled trial in 30 patients with chronic periodontitis demonstrated that adjunctive use of subgingivally delivered 10% doxycycline hyclate gel (SRP+DH) resulted in a significantly greater reduction in probing pocket depth (PPD) compared to scaling and root planing alone (SRP) at 3 months [1]. The additional mean PPD reduction with doxycycline hyclate gel was 0.86 ± 1.0 mm, compared to SRP alone, which was statistically significant (p<0.02) [1].

Periodontology Local Drug Delivery Clinical Trial

Subantimicrobial-Dose Acne Therapy: Doxycycline Hyclate 20 mg BID vs. Placebo

In a 6-month, multicenter, double-blind, randomized, placebo-controlled trial in 51 adults with moderate acne, treatment with subantimicrobial-dose (SD) doxycycline hyclate (20 mg twice daily) resulted in a significantly greater percent reduction in comedones compared to placebo (P<.01) [1]. The SD doxycycline group also showed a significantly greater reduction in total inflammatory lesions compared to the placebo group (P<.05) [1]. This efficacy was achieved without any detectable antimicrobial effect on skin flora or increase in antibiotic resistance [1].

Dermatology Acne Vulgaris Anti-inflammatory Therapy

In Vitro Potency Against Borrelia burgdorferi: Doxycycline Hyclate vs. Tigecycline

A standardized microdilution susceptibility study comparing doxycycline and the next-generation glycylcycline, tigecycline, against 16 pathogenic Borrelia burgdorferi isolates found a clear potency hierarchy [1]. The MIC90 for tigecycline was ≤0.016 mg/L, while the MIC90 for doxycycline was 0.25 mg/L [1]. This demonstrates that tigecycline is >15-fold more potent in vitro against this spirochete than doxycycline hyclate.

Microbiology Infectious Disease Lyme Disease

Optimal Research and Industrial Application Scenarios for Doxycycline Hyclate Based on Differentiating Evidence


Development of Modified-Release Oral Formulations for Improved GI Tolerability

Based on direct evidence that enteric-coated doxycycline hyclate pellets reduce GI adverse events by 23 percentage points compared to monohydrate tablets [1], this compound is the preferred active pharmaceutical ingredient (API) for developing oral dosage forms where minimizing nausea and abdominal pain is paramount. Formulation scientists should prioritize doxycycline hyclate when designing delayed-release or enteric-coated capsules and tablets aimed at enhancing patient compliance for long-term therapies, such as for acne or rosacea.

Localized Periodontal Therapy via Subgingival Drug Delivery Systems

The demonstrated clinical benefit of a 10% doxycycline hyclate gel as an adjunct to SRP, providing an additional 0.86 mm reduction in probing pocket depth [2], positions this formulation as a valuable tool for periodontists. Procurement for dental clinics and hospitals should consider this local delivery system as a standard adjunct for managing moderate to advanced chronic periodontitis, particularly in sites that have not adequately responded to mechanical debridement alone.

Non-Antibiotic, Anti-Inflammatory Acne and Rosacea Management

The evidence for subantimicrobial-dose (20 mg BID) doxycycline hyclate's significant superiority over placebo in reducing inflammatory acne lesions without fostering antimicrobial resistance [3] underpins its unique role in dermatology. This application scenario is ideal for chronic management of inflammatory skin conditions, where sustained anti-inflammatory effect (via MMP inhibition) is required without the risks associated with conventional antibiotic use. Formulators and clinicians should differentiate this use case from standard antibiotic therapy.

Analytical Reference Standard and Method Validation in Quality Control

Doxycycline hyclate serves as a primary reference standard for the development and validation of analytical methods, such as HPLC, in accordance with USP and ICH guidelines [4]. Procurement of high-purity doxycycline hyclate is essential for pharmaceutical quality control (QC) laboratories to ensure accurate quantification of the API and its related impurities in finished dosage forms, thereby ensuring batch-to-batch consistency and regulatory compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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